molecular formula C20H31ClO2 B593879 Methyl-clostediol CAS No. 35937-40-7

Methyl-clostediol

Cat. No.: B593879
CAS No.: 35937-40-7
M. Wt: 338.9 g/mol
InChI Key: FWWFNYYTZPIJFZ-KYPBWNNHSA-N
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Description

Methyl-clostediol, also known as 4-chloro-17α-methylandrost-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid. It is a derivative of clostebol, modified to enhance its anabolic properties while reducing androgenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-clostediol can be synthesized through several chemical pathways. One common method involves the chlorination of 17α-methyltestosterone, followed by hydroxylation at the 17β position. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like recrystallization and chromatography to purify the final product. Safety measures are crucial due to the use of hazardous chemicals in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl-clostediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Methyl-clostediol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The compound also influences the production of other hormones and growth factors, contributing to its overall anabolic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific modifications that enhance its anabolic effects while minimizing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications, although its use is strictly regulated .

Properties

CAS No.

35937-40-7

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1

InChI Key

FWWFNYYTZPIJFZ-KYPBWNNHSA-N

Isomeric SMILES

C[C@]12CCC(C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O

SMILES

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O

Canonical SMILES

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O

Synonyms

(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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